(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of Acrylonitrile Moiety: The acrylonitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings, where electrophilic or nucleophilic substituents can replace existing groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or methoxy group.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring and fluorophenyl group can contribute to its bioactivity.
Medicine
In medicinal chemistry, this compound may be investigated as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and optimization.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and fluorophenyl group can facilitate binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile: Similar structure with a bromophenyl group instead of a fluorophenyl group.
(Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c1-23-18-5-3-2-4-14(18)10-15(11-21)19-22-17(12-24-19)13-6-8-16(20)9-7-13/h2-10,12H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMKDYUOHCJREB-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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